

An In-depth Technical Guide on the Physicochemical Properties of 3-Pyridazineacetic Acid

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Compound of Interest

Compound Name: 3-Pyridazineacetic acid

Cat. No.: B1342412

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For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the physicochemical properties of **3-pyridazineacetic acid**. However, a thorough search of the available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. The structural isomer, 3-pyridineacetic acid, is substantially more documented. This guide will address the properties of the parent pyridazine ring, provide a comparative analysis with the available data for 3-pyridineacetic acid, and outline the necessary experimental protocols for the full characterization of **3-pyridazineacetic acid**.

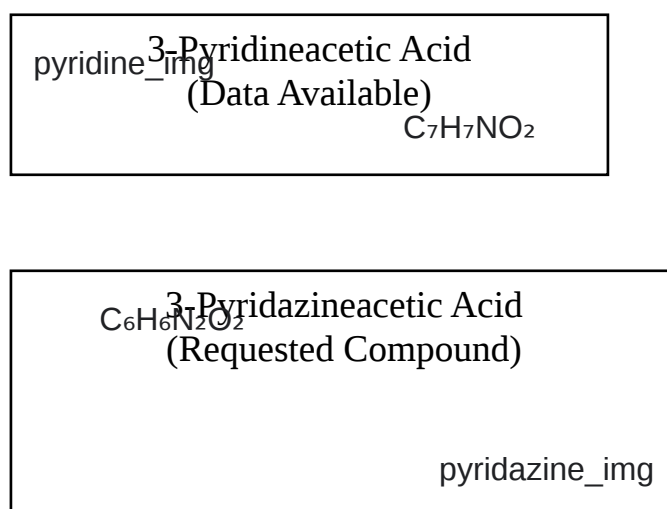
Introduction: The Pyridazine Moiety

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement of heteroatoms imparts unique physicochemical properties compared to its isomer, pyridine, which contains a single nitrogen atom. The pyridazine ring is characterized by its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, which are of significant interest in medicinal chemistry and drug design.^[1] Derivatives of pyridazine have been shown to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[2][3][4][5]}

Structural Distinction: Pyridazine vs. Pyridine

It is crucial to distinguish between the pyridazine and pyridine cores. The presence of the second adjacent nitrogen atom in the pyridazine ring significantly alters the electron distribution, dipole moment, and hydrogen bonding capabilities compared to the pyridine ring. This directly impacts the physicochemical properties of their derivatives, such as acidity (pKa), lipophilicity (logP), and solubility.

Figure 1: Structural Comparison



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Caption: Chemical structures of **3-pyridazineacetic acid** and 3-pyridineacetic acid.

Physicochemical Properties of the Pyridazine Ring

While specific data for **3-pyridazineacetic acid** is unavailable, the properties of the parent pyridazine molecule provide a foundational understanding.

Property	Value	Source
Molecular Formula	C ₄ H ₄ N ₂	[6]
Molar Mass	80.09 g/mol	[6]
Appearance	Colorless liquid	[6]
Density	1.107 g/cm ³	[6]
Melting Point	-8 °C	[6]
Boiling Point	208 °C	[6]
Solubility in Water	Miscible	[6]

The introduction of an acetic acid moiety at the 3-position is expected to significantly increase the melting point and aqueous solubility, and introduce acidic and basic pKa values.

Reference Data: Physicochemical Properties of 3-Pyridineacetic Acid

The following data for 3-pyridineacetic acid is provided for reference and comparative purposes. It is imperative to note that these values are not representative of **3-pyridazineacetic acid**.

Property	Value	Source
Identifier		
CAS Number	501-81-5	
Molecular Formula	C ₇ H ₇ NO ₂	
Molecular Weight	137.14 g/mol	
Quantitative Data		
Melting Point	144-146 °C	
Boiling Point	301.6±17.0 °C (Predicted)	
pKa (Strongest Acidic)	3.59±0.10 (Predicted)	
pKa (Strongest Basic)	4.97 (Predicted)	[2]
logP	-0.59 to 0.43 (Predicted)	[2]
Water Solubility	58.3 g/L (Predicted)	[2]
Qualitative Data		
Appearance	White to off-white crystalline solid	
Solubility	Soluble in DMSO	

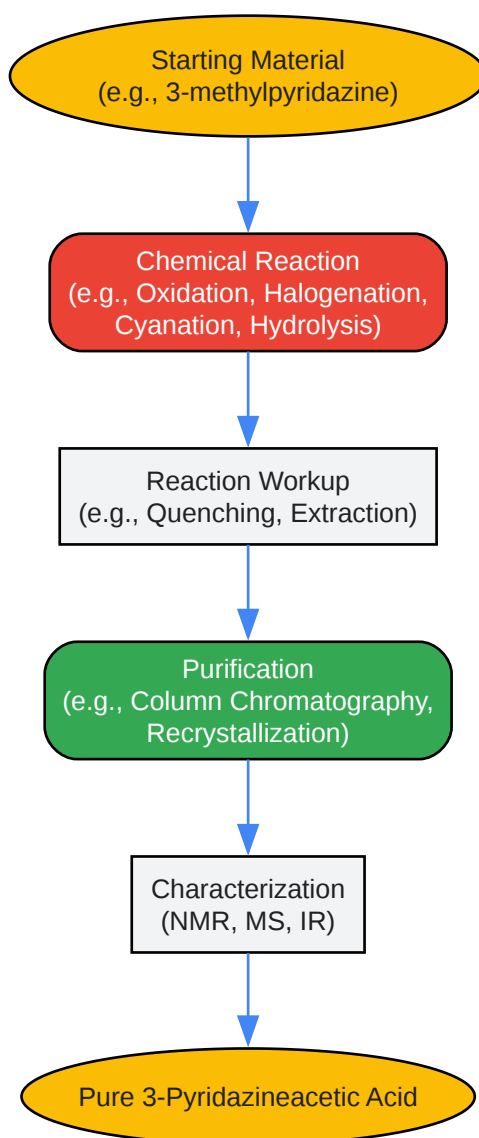
Experimental Protocols

As no specific experimental data for **3-pyridazineacetic acid** is available, detailed protocols for its characterization would follow standard pharmaceutical profiling procedures.

Synthesis of 3-Pyridazineacetic Acid (Hypothetical)

A potential synthetic route could involve the oxidation of 3-methylpyridazine followed by functional group manipulation to yield the acetic acid derivative. A generalized workflow for the synthesis and purification is presented below.

Figure 2: General Synthetic and Purification Workflow



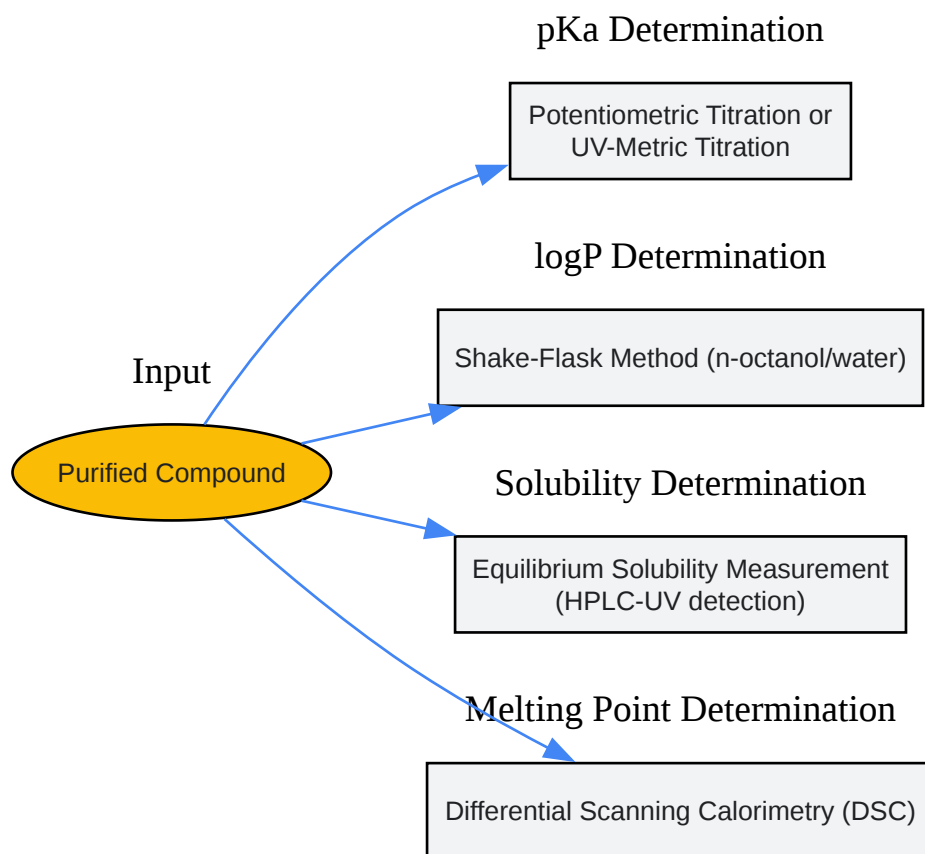
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Caption: A generalized workflow for the synthesis and purification of a target compound.

Determination of Physicochemical Properties

The following outlines standard experimental procedures for determining key physicochemical parameters.

Figure 3: Physicochemical Property Determination Workflow



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Caption: Experimental workflow for determining key physicochemical properties.

4.2.1. pKa Determination

The acid dissociation constant (pKa) would be determined by potentiometric titration. A solution of **3-pyridazineacetic acid** in water or a co-solvent system would be titrated with a standardized solution of sodium hydroxide. The pKa values would be calculated from the resulting titration curve.

4.2.2. logP Determination

The partition coefficient (logP), a measure of lipophilicity, would be determined using the shake-flask method. The compound would be partitioned between n-octanol and water. The concentration of the compound in each phase would be determined by UV-Vis spectroscopy or HPLC to calculate the logP value.

4.2.3. Solubility Measurement

Aqueous solubility would be measured by adding an excess of the solid compound to water and shaking the suspension until equilibrium is reached. The saturated solution would then be filtered, and the concentration of the dissolved compound determined by HPLC with UV detection.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the physicochemical properties of **3-pyridazineacetic acid**. The data for the isomeric 3-pyridineacetic acid is well-documented but should not be used as a direct substitute due to the fundamental structural differences. It is recommended that future research efforts focus on the synthesis and comprehensive experimental characterization of **3-pyridazineacetic acid** to elucidate its pKa, logP, solubility, and other key parameters. This foundational data is essential for any further investigation into its potential biological activity and application in drug discovery and development. The diverse pharmacological activities of other pyridazine derivatives suggest that **3-pyridazineacetic acid** could be a molecule of significant interest.

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